molecular formula C14H19NO3 B15144685 (4aS,10bS)-3,3-dideuterio-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol

(4aS,10bS)-3,3-dideuterio-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol

Cat. No.: B15144685
M. Wt: 253.33 g/mol
InChI Key: YOILXOMTHPUMRG-NBPJHFDYSA-N
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Description

(4aS,10bS)-3,3-dideuterio-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol is a complex organic compound characterized by its unique structure and deuterium labeling. Deuterium, a stable isotope of hydrogen, is often used in chemical compounds to study reaction mechanisms and metabolic pathways due to its different nuclear properties compared to hydrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,10bS)-3,3-dideuterio-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol typically involves multiple steps, including the introduction of deuterium atoms. The process may start with the preparation of a suitable precursor, followed by deuterium exchange reactions under controlled conditions. Common reagents used in these reactions include deuterated solvents and catalysts that facilitate the incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale deuterium exchange processes, utilizing specialized equipment to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(4aS,10bS)-3,3-dideuterio-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and specific catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(4aS,10bS)-3,3-dideuterio-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol has several applications in scientific research:

    Chemistry: Used to study reaction mechanisms and isotope effects.

    Biology: Employed in metabolic studies to trace the pathways of deuterated compounds.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

    Industry: Utilized in the production of deuterated materials for various applications.

Mechanism of Action

The mechanism of action of (4aS,10bS)-3,3-dideuterio-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can alter the compound’s behavior, leading to different kinetic isotope effects. These effects can influence the rate of chemical reactions and the stability of intermediates, providing valuable insights into the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    (4aS,10bS)-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol: Similar structure but without the additional deuterium atoms.

    (4aS,10bS)-3,3-dideuterio-4-(propyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol: Similar structure but with different deuterium labeling.

Uniqueness

The uniqueness of (4aS,10bS)-3,3-dideuterio-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol lies in its specific deuterium labeling, which provides distinct advantages in studying reaction mechanisms and metabolic pathways. The presence of deuterium can lead to different kinetic isotope effects, making this compound valuable for various research applications.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

253.33 g/mol

IUPAC Name

(4aS,10bS)-3,3-dideuterio-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol

InChI

InChI=1S/C14H19NO3/c1-2-5-15-6-7-17-14-11-8-10(16)3-4-13(11)18-9-12(14)15/h3-4,8,12,14,16H,2,5-7,9H2,1H3/t12-,14-/m0/s1/i5D2,6D2

InChI Key

YOILXOMTHPUMRG-NBPJHFDYSA-N

Isomeric SMILES

[2H]C1(CO[C@@H]2[C@@H](N1C([2H])([2H])CC)COC3=C2C=C(C=C3)O)[2H]

Canonical SMILES

CCCN1CCOC2C1COC3=C2C=C(C=C3)O

Origin of Product

United States

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